6-氟吡啶嗪-3-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides

The synthesis of sulfonyl fluorides has been enhanced by a copper-free Sandmeyer-type reaction, which is significant due to the role of sulfonyl fluorides in various chemical applications. This method employs sodium metabisulfite (Na2S2O5) and Selectfluor as the sources of sulfur dioxide and fluorine, respectively. Aryldiazonium salts are converted into sulfonyl fluorides through this process. Notably, the synthesis can be performed directly from aromatic amines via in situ diazotization. The technique's versatility is evident in its tolerance for a wide range of functional groups, its scalability to gram-level production, and its applicability to the late-stage fluorosulfonylation of natural products and pharmaceuticals .

Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles

The development of a regioselective, metal-free method for synthesizing 4-fluorosulfonyl 1,2,3-triazoles is noteworthy. This process utilizes bromovinylsulfonyl fluoride, a relatively unexplored building block, to react with organic azides. The resulting reaction is broad in scope, allowing for the creation of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles. These compounds are challenging to synthesize using existing methods, highlighting the importance of this new approach .

Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides

A novel single-step procedure for synthesizing sulfur(VI) fluorides from sulfonyl imidazoles has been introduced. Sulfonyl imidazoles serve as stable S(VI) reservoirs, and their transformation into sulfur(VI) fluorides is facilitated by an imidazole-to-fluorine exchange using acetic acid (AcOH) and potassium bifluoride (KF2H). This method circumvents the need for the corresponding chlorides, which are difficult to prepare and have poor storability due to weak S-Cl bonds. The process yields a variety of sulfonyl, sulfonimidoyl, sulfoxyl, and sulfamoyl fluorides with good to excellent yields, demonstrating its efficiency and potential for broad application .

科学研究应用

环境和生物影响

生物监测和环境持久性与6-氟吡啶嗪-3-磺酰氟密切相关的全氟辛烷磺酸(PFOS)衍生物,因其环境持久性和潜在健康影响而被广泛研究。PFOS及其盐(源自全氟辛烷磺酰氟)因其表面活性剂性能而被用于许多应用中。这些化合物在环境中具有高度持久性,并在人体内积累,血清消除半衰期较长。3M公司等主要制造商在2000年宣布逐步淘汰生产,突显了人们对其环境和健康影响的担忧(Butenhoff, Olsen, & Pfahles-Hutchens, 2006).

氟化替代品的毒性已研究新型氟化替代品对长链全氟烷基物质(PFAS)的细胞毒性作用。与PFOS和全氟辛酸(PFOA)相比,一些替代品对人肝细胞表现出更大的毒性作用。这项研究强调了评估氟化化学替代品安全性的必要性(Sheng et al., 2017).

化学合成中的应用

高级氧化工艺对6:2氟端粒磺酸(FTS)的研究表明,该化合物在高级氧化工艺下具有潜在的可降解性。FTS与6-氟吡啶嗪-3-磺酰氟在结构上相关。这一见解对于开发氟化污染物降解的环境修复策略非常有价值(Bao et al., 2020).

氟/磷取代化合物的合成合成新的氟和磷取代化合物作为潜在的杀软体动物剂,展示了氟化化合物在创造新型杀虫剂中的用途。这些化合物为解决血吸虫病等疾病提供了新的途径(Al-Romaizan, Makki, & Abdel-Rahman, 2014).

肽和蛋白质的标记基于氟吡啶的肽和蛋白质假体标记试剂的开发,说明了氟化化合物在医学成像和生物分子研究中的重要作用。这些进步促进了对生物过程的实时跟踪和分析(de Bruin et al., 2005).

作用机制

Target of Action

Sulfonyl fluorides, a group to which 6-fluoropyridazine-3-sulfonyl fluoride belongs, are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .

Mode of Action

Sulfonyl fluorides, including 6-fluoropyridazine-3-sulfonyl fluoride, are known to interact with their targets through a process known as sulfur (vi) fluoride exchange (sufex) . This process enables the creation of a stable covalent linkage between a protein and its interacting biomolecule .

Biochemical Pathways

It is known that sulfonyl fluorides can engage with nucleophiles under suitable reaction conditions, leading to new activation methods .

Result of Action

It is known that sulfonyl fluorides, including 6-fluoropyridazine-3-sulfonyl fluoride, can irreversibly cross-link interacting biomolecules .

Action Environment

It is known that the reactivity and stability of sulfonyl fluorides, including 6-fluoropyridazine-3-sulfonyl fluoride, make them attractive for various applications .

属性

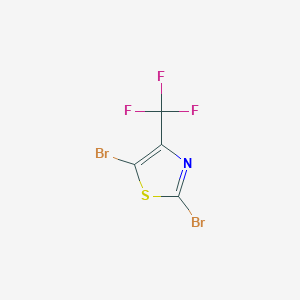

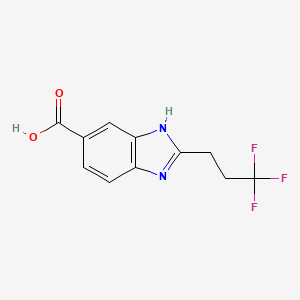

IUPAC Name |

6-fluoropyridazine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTQAUJYLSBTAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(5-chloro-1H-indol-2-yl)carbonyl]piperidin-4-yl}-N-isopropylacetamide](/img/structure/B2546782.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)

![2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2546796.png)

![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)